molecular formula C18H23N3O3 B2980583 N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034365-67-6

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2980583
CAS RN: 2034365-67-6
M. Wt: 329.4
InChI Key: NPYSEBBDWPMBMM-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders associated with abnormal B-cell activation.

Scientific Research Applications

Synthesis and Derivatives

Synthetic Methods and Libraries : One study discusses the oxidative carbon-hydrogen bond activation to synthesize a library of substituted tetrahydropyrans, which are structurally similar to part of the query compound. These efforts provide access to a wide range of non-natural compounds for biological screening, showcasing the compound's relevance in generating diverse chemical libraries (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Derivatives and Reactions : Another research focuses on the synthesis of pyranopyrazoles using isonicotinic acid, suggesting applications of similar compounds in creating pyrazole derivatives. This method emphasizes the use of green chemistry principles, indicating the environmental friendliness of the synthesis process (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Chemical Properties and Potential Applications

Chemical Structures and Activity : Research on compounds featuring pyrrolidine rings, similar to the query compound, discusses their structural aspects and potential biological activities. For instance, the synthesis and crystal structure of certain pyrrolidine derivatives are explored, highlighting the importance of these structures in medicinal chemistry (Pedroso, Caracelli, Zukerman-Schpector, Soto-Monsalve, De Almeida Santos, Correia, Llanes Garcia, & Tiekink, 2020).

Biological Applications : A study on isonicotinamides presents cyclisation reactions leading to spirocyclic compounds, where both the nucleophilic and electrophilic heterocycles undergo dearomatisation. This showcases the compound's relevance in synthesizing structurally complex molecules with potential biological applications (Brice & Clayden, 2009).

properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-18(20-7-10-21-8-1-2-9-21)16-3-6-19-17(13-16)24-14-15-4-11-23-12-5-15/h1-3,6,8-9,13,15H,4-5,7,10-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYSEBBDWPMBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

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